6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
描述
Definition and Structural Overview
6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine is a nitrogen-containing bicyclic heterocyclic compound characterized by a fused pyrrole and pyridine ring system. The molecular formula is C₈H₉N₃ , with a molecular weight of 147.18 g/mol . The structure consists of:
- A pyridine ring (six-membered aromatic ring with one nitrogen atom).
- A pyrrole ring (five-membered aromatic ring with one nitrogen atom) fused at the pyridine's 3- and 2-positions, as denoted by the [3,2-c] fusion notation.
- Substituents: A methyl group (-CH₃) at the 6-position and an amine group (-NH₂) at the 3-position.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉N₃ | |
| Molecular Weight | 147.18 g/mol | |
| CAS Registry Number | 1190320-15-0 | |
| IUPAC Name | This compound |
Nomenclature and IUPAC Identification
The IUPAC name is derived using the following conventions:
- Parent heterocycle : Pyrrolo[3,2-c]pyridine, where:
- Substituents :
- Methyl at position 6.
- Amino at position 3.
The systematic numbering prioritizes the pyridine nitrogen as position 1, with subsequent positions assigned clockwise.
Position within Heterocyclic Chemistry
Pyrrolo[3,2-c]pyridines belong to the azaindole family, which are π-deficient heterocycles due to the electron-withdrawing pyridine nitrogen. Key characteristics include:
- Reactivity : Electrophilic substitution occurs preferentially at the pyrrole’s 3-position, while nucleophilic attacks target the pyridine’s electron-deficient positions.
- Biological Relevance : Azaindoles are privileged scaffolds in drug discovery, mimicking indole’s bioactivity while offering improved metabolic stability.
Table 2: Comparison with Related Heterocycles
Historical Development of Pyrrolopyridine Research
The exploration of pyrrolopyridines began in the early 20th century, with key milestones:
- 1890 : Angeli’s synthesis of pyrindole, an early pyrrolopyridine derivative.
- 1912 : Scholtz’s synthesis of pyrrocoline via thermal cyclization, establishing foundational methods.
- 1940s–1950s : Development of photochemical ring contractions (Süs and Möller method) and Knoevenagel condensations for azaindole synthesis.
- 21st Century : Advances in cross-coupling reactions (e.g., Suzuki-Miyaura) enabling functionalization at specific positions.
The compound this compound emerged as a target in medicinal chemistry due to its structural similarity to colchicine-binding site inhibitors (CBSIs) and kinase modulators. Recent studies highlight its role in tubulin polymerization inhibition, with IC₅₀ values as low as 0.12 μM in cancer cell lines.
属性
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTCBIKDERKVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272006 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-15-0 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
科学研究应用
Cancer Therapy
The compound has been identified as a promising candidate in the development of small-molecule inhibitors targeting various kinases involved in cancer progression.
MPS1 Inhibition:
- MPS1 is a key regulator of the spindle assembly checkpoint, and its inhibition can lead to mitotic defects in cancer cells. The compound has shown potent inhibition of MPS1 with an IC50 value of 0.025 μM, demonstrating significant antiproliferative activity in human colon cancer cell lines (HCT116) .
- Structure-based design approaches have led to the development of derivatives that stabilize an inactive conformation of MPS1, thus preventing ATP binding and subsequent activation .
FGFR Inhibition:
- Abnormal activation of fibroblast growth factor receptors (FGFRs) is implicated in various tumors. Derivatives of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine have been synthesized and evaluated for their FGFR inhibitory activity. One derivative exhibited IC50 values against FGFR1–4 in the nanomolar range (7–712 nM), indicating strong potential for further development as anticancer agents .
Antidiabetic Activity
Research has indicated that pyrrolo[3,2-c]pyridine derivatives can effectively reduce blood glucose levels by enhancing insulin sensitivity.
Mechanism:
- The compounds stimulate glucose uptake into muscle and fat cells without affecting insulin levels directly. For instance, certain derivatives have shown an increase in insulin sensitivity by 30% or more in mouse adipocytes .
- This mechanism suggests potential applications in treating conditions such as type 2 diabetes and metabolic syndrome.
Antiviral Activity
Some derivatives of this compound have demonstrated antiviral properties.
Inhibitory Potency:
- Compounds have shown low micromolar inhibitory potency against integrase enzymes crucial for viral replication. This activity suggests a potential role in developing antiviral therapies .
- The selectivity and reduced cytotoxicity observed with these compounds make them candidates for further exploration in antiviral drug development.
Summary Table of Applications
Case Studies
-
MPS1 Inhibitor Development:
A study focused on optimizing compounds based on the pyrrolo[3,2-c]pyridine scaffold demonstrated significant improvements in selectivity and metabolic stability through structural modifications . -
Antidiabetic Compounds:
Research on various pyrrolo[3,4-c]pyridine derivatives highlighted their effectiveness in lowering blood glucose levels without adverse effects on insulin secretion, paving the way for new treatments for diabetes . -
Antiviral Screening:
A series of pyrrolo[3,4-c]pyridine derivatives were screened for antiviral activity against integrase enzymes, revealing promising candidates for further development .
作用机制
The mechanism by which 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative of the compound.
相似化合物的比较
Core Scaffold Variations
Electronic Effects :
- The methyl group at position 6 in the target compound likely enhances lipophilicity compared to unsubstituted pyrrolopyridines.
- Replacement of benzene with thiophene (as in Thieno[3,2-c]pyridin-3-amine) reduces aromaticity and increases electrophilicity .
Key Routes for Analogues
- Pyrrolo[2,3-b]pyridine Derivatives : Suzuki-Miyaura coupling (e.g., synthesis of 5-(3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine via boronic acid cross-coupling) .
- Thieno[3,2-c]pyridines: Cyclization of 4-allyloxy-1H-quinolin-2-ones or β-keto ester condensations .
- Pyrazolo[3,4-b]pyridines: Condensation of hydrazines with cyanoacetates or cyclization of propynylmalonates .
Target Compound Synthesis :
While direct synthesis data are unavailable, analogous methods (e.g., Pd-catalyzed cross-coupling or cyclocondensation) may apply, given the prevalence of these strategies in related systems .
Reported Activities of Analogues
The methyl group may improve metabolic stability compared to polar substituents (e.g., methoxy in 6-methoxy analogues ).
Physicochemical Properties
| Property | This compound | Thieno[3,2-c]pyridin-3-amine | 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~159.2 (calculated) | 150.199 | 163.2 (calculated) |
| LogP (Predicted) | ~1.8 | ~1.5 | ~1.2 |
| Solubility | Moderate (amine enhances aqueous solubility) | Low (thiophene reduces polarity) | Moderate (pyrazole increases polarity) |
生物活性
6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine is a nitrogen-containing heterocyclic compound notable for its significant biological activities. This compound belongs to the pyrrolopyridine class, which is recognized for diverse pharmacological properties, including anticancer, anti-inflammatory, and analgesic effects. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound includes a pyrrole ring fused to a pyridine structure, with a methyl group at the 6-position of the pyrrole ring. This structural configuration plays a critical role in its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes and receptors. Notably, it acts as a colchicine-binding site inhibitor, which may disrupt microtubule dynamics relevant in cancer treatment .
- Anticancer Properties : Several derivatives of this compound have demonstrated antiproliferative activity against various cancer cell lines, including HeLa and A549. The mechanism involves the inhibition of cell growth through interactions with cellular pathways .
- Anti-inflammatory and Analgesic Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation and pain in preclinical models .
- Insulin Sensitivity : Certain derivatives have shown enhanced insulin sensitivity in mouse adipocytes, suggesting potential applications in metabolic disorders .
Antiproliferative Activity
A study investigated the antiproliferative effects of several pyridine derivatives, including this compound. The findings indicated that modifications in the structure significantly influenced the IC50 values against various cancer cell lines (Table 1).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 4.5 |
| 4-Benzylamino derivative | A549 | 2.8 |
| Unmodified pyridine | MDA-MB-231 | 7.0 |
The results highlight that structural modifications can enhance or diminish biological activity.
Mechanistic Insights
Further studies have elucidated the binding interactions between this compound and target proteins. For example, it stabilizes an inactive conformation of MPS1 kinase, which is crucial for cell cycle regulation . This interaction was characterized by specific hydrogen-bonding patterns that were essential for its inhibitory action.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. The choice of reagents and conditions significantly impacts yield and purity.
准备方法
Synthesis Starting from 2-Bromo-5-methylpyridine
A representative synthetic route is described in a recent publication detailing the preparation of 6-substituted 1H-pyrrolo[3,2-c]pyridines, which can be adapted for the 3-amine derivative:
| Step | Reaction | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation of 2-bromo-5-methylpyridine to pyridine N-oxide | m-Chloroperbenzoic acid, solvent | 2-bromo-5-methylpyridine-1-oxide |
| 2 | Nitration of pyridine N-oxide | Fuming nitric acid in sulfuric acid | 2-bromo-5-methyl-4-nitropyridine-1-oxide |
| 3 | Formation of enaminone intermediate | Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF | Key enaminone intermediate |
| 4 | Cyclization to 6-bromo-1H-pyrrolo[3,2-c]pyridine | Iron powder, acetic acid, heating | Formation of bicyclic pyrrolo[3,2-c]pyridine core |
| 5 | Amination at 3-position | Appropriate amination agents or substitution reactions | Introduction of amino group at 3-position |
This sequence is adapted from a detailed synthetic scheme that produced 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediates, which can be further functionalized to amines.
Amination and Methylation
- The amino group at the 3-position can be introduced via nucleophilic aromatic substitution or palladium-catalyzed amination (Buchwald–Hartwig amination).
- The methyl group at the 6-position is often retained from the starting methyl-substituted pyridine or introduced via methylation using methyl iodide or dimethyl sulfate under basic conditions.
Representative Synthetic Procedure for 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate
| Reagents | Amount | Conditions | Notes |
|---|---|---|---|
| (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | 13.8 mmol (3.97 g) | Stir with iron powder (55.7 mmol, 3.11 g) and acetic acid (80 mL) at 100 °C for 5 h | Reduction and cyclization step |
| Workup | pH adjusted to 8 with sodium carbonate, extracted with ethyl acetate | Purification by silica gel chromatography | Yield: white solid product |
This step forms the bicyclic core crucial for further functionalization.
Amination via Palladium-Catalyzed Cross-Coupling
- The 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate can be subjected to Buchwald–Hartwig amination to introduce the amino group at the 3-position.
- Typical conditions involve Pd catalysts, suitable ligands, amine nucleophiles, and bases under inert atmosphere.
- This method allows selective amination and high yields of 3-aminated products.
Alternative One-Pot Synthesis Approaches
- Some research reports describe one-pot syntheses of substituted pyrrolopyridines involving intramolecular condensation of enaminoketones and acetamides under acidic conditions.
- Acid choice (e.g., AcOH/HCl mixture) and reaction time critically affect yields.
- This method offers operational simplicity and efficiency but may require optimization for specific substitution patterns.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Comments |
|---|---|---|---|---|---|
| 1 | Oxidation | 2-bromo-5-methylpyridine | m-Chloroperbenzoic acid | 2-bromo-5-methylpyridine-1-oxide | Introduces pyridine N-oxide |
| 2 | Nitration | Pyridine N-oxide | Fuming nitric acid/sulfuric acid | 2-bromo-5-methyl-4-nitropyridine-1-oxide | Adds nitro group |
| 3 | Enaminone formation | Nitro pyridine N-oxide | DMF-DMA in DMF | Enaminone intermediate | Key for cyclization |
| 4 | Reduction and Cyclization | Enaminone intermediate | Iron powder, acetic acid, heat | 6-bromo-1H-pyrrolo[3,2-c]pyridine | Forms bicyclic core |
| 5 | Amination | 6-bromo-pyrrolo[3,2-c]pyridine | Pd catalyst, amine, base | This compound | Introduces amino group |
Research Findings and Optimization Notes
- The oxidation and nitration steps must be carefully controlled to avoid over-oxidation or multiple substitutions.
- The reduction/cyclization step requires elevated temperature and sufficient reducing agent to convert nitro groups and facilitate ring closure.
- Amination via palladium-catalysis is highly selective but sensitive to steric and electronic effects; ligand and base choice influence yield.
- Microwave-assisted reactions have been reported to accelerate Suzuki and Buchwald–Hartwig couplings, improving efficiency.
- One-pot methods offer streamlined synthesis but may be less flexible for introducing diverse substituents.
常见问题
Q. What are the recommended synthetic routes for 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, and how can purity be optimized?
Methodological Answer: Synthesis typically involves cyclization of substituted pyridine precursors. For example:
- Route A : React 3-amino-2-cyanopyrrole derivatives with methylamine under reflux in methanol, followed by catalytic hydrogenation to reduce nitriles to amines .
- Route B : Use palladium-catalyzed cross-coupling to introduce the methyl group at the 6-position, followed by Boc-deprotection and purification via column chromatography (hexane/ethyl acetate gradient) .
Optimization Tips : - Monitor reaction progress using TLC (silica gel, UV detection).
- Recrystallize from ethanol-DMF (9:1) to improve yield (70–85%) and purity (>98% by HPLC) .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : and NMR (DMSO-d6) to confirm amine protons (δ 5.8–6.2 ppm) and pyrrolo-pyridine backbone .
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H] = 162.1 g/mol).
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm for purity (>95%) .
Q. How should researchers handle this compound safely in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .
- Spill Management : Neutralize with 10% acetic acid, then absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., JAK2). The methyl group at position 6 enhances hydrophobic binding in ATP pockets .
- QSAR Analysis : Correlate substituent effects (e.g., electron-donating methyl vs. trifluoromethyl ) with IC50 values using MOE software.
- Data Source : PubChem CID-based properties (logP = 1.2, polar surface area = 58 Ų) guide solubility predictions .
Q. How to resolve contradictions in reported biological activity across studies?
Case Example :
- Conflict : Variability in IC50 values (e.g., 10 µM vs. 50 µM for kinase inhibition).
- Resolution :
- Standardize assay conditions (e.g., ATP concentration, pH 7.4 buffer).
- Validate cell lines (e.g., HEK293 vs. HeLa) and control for metabolite interference .
- Cross-reference with structural analogs (e.g., 3-trifluoromethyl derivatives ).
Q. What strategies improve synthetic yield in multi-step reactions?
Methodological Answer:
-
Catalyst Screening : Test Pd(OAc)/XPhos vs. CuBr/cesium carbonate for Suzuki-Miyaura coupling (yield increases from 17% to 65% ).
-
Microwave Assistance : Reduce reaction time from 48 hours to 2 hours (120°C, 300 W) while maintaining >90% yield .
-
Table 1 : Yield Optimization for Key Intermediates
Step Reagent/Condition Yield (%) Cyclization Methanol reflux, 3 h 70 Methylation Pd(OAc), 80°C 65 Purification Ethanol-DMF recrystallization 85
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Analog Synthesis : Introduce substituents at positions 1, 3, and 6 (e.g., chloro, methoxy, CF) .
- Bioactivity Testing :
- Kinase Assays : Measure IC50 against EGFR, BRAF, and CDK2.
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., MCF-7).
- SAR Trends : Methyl at position 6 enhances metabolic stability but reduces solubility compared to CF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
